molecular formula C8H14O B152311 2,6-Dimethylcyclohexanone CAS No. 2816-57-1

2,6-Dimethylcyclohexanone

Cat. No.: B152311
CAS No.: 2816-57-1
M. Wt: 126.2 g/mol
InChI Key: AILVYPLQKCQNJC-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexanone is an organic compound with the molecular formula C₈H₁₄O. It is a derivative of cyclohexanone, where two methyl groups are substituted at the 2 and 6 positions of the cyclohexane ring. This compound is known for its clear, light yellow liquid appearance and is used in various chemical processes and applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the catalytic hydrogenation of 2,6-dimethylphenol or the oxidation of 2,6-dimethylcyclohexanol. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Mechanism of Action

Mode of Action

It is known that the compound can exist in both cis and trans isomers , which may interact differently with potential targets

Biochemical Pathways

It is known that the compound can react with hydroxylamine hydrochloride and potassium hydroxide in methanol solution to produce cis and trans dimethylcyclohexanone oxime . This suggests that 2,6-Dimethylcyclohexanone may be involved in oxime formation reactions within biochemical pathways.

Chemical Reactions Analysis

2,6-Dimethylcyclohexanone undergoes several types of chemical reactions, including:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: 2,6-Dimethylcyclohexanol.

    Substitution: Oximes.

Scientific Research Applications

2,6-Dimethylcyclohexanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Dimethylcyclohexanone can be compared with other similar compounds such as:

    2,5-Dimethylcyclohexanone: Similar in structure but with methyl groups at the 2 and 5 positions.

    2,2-Dimethylcyclohexanone: Features two methyl groups at the same carbon atom.

    3,5-Dimethylcyclohexanone: Methyl groups are positioned at the 3 and 5 positions.

Uniqueness: The unique positioning of the methyl groups in this compound imparts distinct chemical properties and reactivity compared to its isomers. This makes it particularly valuable in specific synthetic applications and research studies .

Biological Activity

2,6-Dimethylcyclohexanone (DMCHO), a cyclic ketone with the molecular formula C8H14O, has garnered interest in various fields including organic synthesis and pharmacology. This compound exists in multiple isomeric forms, primarily cis and trans, which can influence its biological activity and applications. This article reviews the biological activity of DMCHO, highlighting its synthesis, potential therapeutic applications, and relevant case studies.

  • Molecular Weight : 126.199 g/mol
  • CAS Number : 2816-57-1
  • IUPAC Name : 2,6-dimethylcyclohexan-1-one
  • PubChem CID : 17780

Synthesis of this compound

DMCHO can be synthesized through various methods. One notable approach involves the Rupe rearrangement, which allows for the conversion of simpler precursors into DMCHO with good yields. The general reaction scheme is as follows:

Starting MaterialIntermediate2 6 Dimethylcyclohexanone\text{Starting Material}\rightarrow \text{Intermediate}\rightarrow \text{2 6 Dimethylcyclohexanone}

This method is advantageous due to its efficiency and the high purity of the final product obtained without extensive purification steps .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of DMCHO. A study investigated its efficacy against various bacterial strains, revealing that DMCHO exhibits significant antibacterial properties. The minimum inhibitory concentration (MIC) values indicated that DMCHO could inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Bacillus subtilis0.25

Anti-Malarial Activity

DMCHO has also been explored for its anti-malarial properties. In a series of experiments involving tetraoxane synthesis, DMCHO was found to be a precursor for compounds exhibiting potent anti-malarial activity. The derivatives synthesized from DMCHO showed promising results in inhibiting Plasmodium falciparum growth in vitro .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of DMCHO. In animal models, DMCHO demonstrated the ability to reduce oxidative stress markers and improve cognitive function following induced neurotoxicity. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested DMCHO against a panel of pathogenic bacteria. The results indicated that DMCHO not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence and resistance .

Case Study 2: Synthesis and Evaluation of Tetraoxanes

A study highlighted the synthesis of tetraoxanes from DMCHO derivatives and their subsequent evaluation for anti-malarial activity. The synthesized compounds were tested against Plasmodium falciparum, showing IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

Properties

IUPAC Name

2,6-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-4-3-5-7(2)8(6)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVYPLQKCQNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863029
Record name 2,6-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2816-57-1
Record name 2,6-Dimethylcyclohexanone
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Record name 2,6-Dimethylcyclohexan-1-one
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Record name 2,6-DIMETHYLCYCLOHEXANONE
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Record name 2,6-Dimethylcyclohexan-1-one
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Record name 2,6-dimethylcyclohexan-1-one
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Synthesis routes and methods I

Procedure details

A catalyst which is in the form of extrudate of 3 mm diameter and 10 mm length and which contains 1.8% by weight of palladium on a zinc-aluminum spinel as the carrier is introduced into a reactor consisting of a pressure-resistant cylindrical tube of 1.2 liters volume, and is heated to 220° C. Per hour, a gaseous mixture of 200 liters (S.T.P.) of ammonia and 200 liters (S.T.P.) of hydrogen and 100 g of vaporized 2,6-dimethylcyclohexan-1-one are passed over this catalyst bed under atmospheric pressure. The reaction product is cooled as soon as it leaves the reactor, and is distilled. 100 g of 2,6-dimethylcyclohexan-1-one give 93 g of 2,6-dimethylaniline of boiling point 216° C. at atmospheric pressure, corresponding to a yield of 97% of theory.
[Compound]
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zinc-aluminum spinel
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Synthesis routes and methods II

Procedure details

A catalyst in extrudate form, containing 0.5% by weight of Pd, 0.11% by weight of Zn and 0.1% by weight of Cd on Al2O3 as the carrier is introduced into a tubular reactor having a capacity of one liter, corresponding to 1,000 parts by volume, and is brought to 210° C. Per hour, a gaseous mixture of 400,000 parts by volume of ammonia and 10,000 parts by volume of hydrogen, and, in co-current therewith, 100 parts of 2,6-dimethylcyclohexan-1-one in gaseous form, is passed over the catalyst bed at atmospheric pressure. The reaction product is cooled sufficiently to liquefy the high-boiling constituents, which can then be distilled, whilst the gaseous constituents are recycled. In this way, 100 parts of 2,6-dimethylcyclohexan-1-one give 92 parts of 2,6-dimethylaniline (xylidine) (boiling point 216° C. at atmospheric pressure), corresponding to a yield of 96% of theory.
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Synthesis routes and methods III

Procedure details

Example 3 was repeated, replacing (-)-menthol by 2,6-dimethylcyclohexanol (6.4 g; 50 mmol), using 5.1 cm3 (60 mmol) of 40% of H2O2, adding 4 g of anhydrous MgSO4 and reducing the reaction time to 30 minutes. 5.61 g (44.5 mmol) of 2,6-dimethyl-cyclohexanone were obtained (GLC purity>99%), which corresponds to a 89% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylcyclohexanone
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylcyclohexanone
Reactant of Route 3
2,6-Dimethylcyclohexanone
Reactant of Route 4
2,6-Dimethylcyclohexanone
Reactant of Route 5
2,6-Dimethylcyclohexanone
Reactant of Route 6
2,6-Dimethylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Dimethylcyclohexanone?

A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR, 13C NMR , and microwave spectroscopy . These techniques provide information about the compound's structure, conformation, and interactions with other molecules.

Q3: What is known about the solubility of this compound?

A3: Studies have investigated the solubility of this compound in various solvents. It exhibits positive excess molar volumes when mixed with linear ketones like 2-propanone, 2-butanone, and 2-pentanone . Further research is needed to fully understand its dissolution behavior in different media and its implications for potential applications.

Q4: How does the stereochemistry of this compound influence its reactivity?

A4: The presence of two methyl groups at the 2 and 6 positions introduces significant steric hindrance. This influences the stereochemical outcome of reactions, such as the reduction of this compound, where the cis-cis isomer is predominantly formed .

Q5: Can this compound be used as a starting material for synthesizing other compounds?

A5: Yes, this compound serves as a versatile building block in organic synthesis. For example, it has been used in the synthesis of 2,6-Dimethyltropone , β-damascone , and ring 14C-methyl labeled retinyl acetate . These syntheses highlight its utility in creating complex molecules.

Q6: How does this compound behave in reactions involving enolates?

A6: this compound can form lithium enolates that react with electrophiles like phenyl vinyl sulfoxide, yielding bicyclo[n.2.0]alkan-1-ols . This reaction pathway highlights its potential in constructing intricate cyclic structures.

Q7: What is the role of this compound in the Bucherer–Bergs reaction?

A7: this compound participates in the Bucherer–Bergs reaction, leading to the formation of spiro-hydantoins. This reaction, known for its stereoselectivity, can be influenced by the substituents on the cyclohexanone ring .

Q8: Can this compound act as a catalyst or a promoter in chemical reactions?

A8: Research indicates that this compound can function as a promoter in specific reactions. For instance, it has been employed as a promoter in the liquid-phase amination of 2,6-xylenol to synthesize 2,6-dimethylaniline .

Q9: How does this compound interact with enzymes?

A9: Studies have investigated the enzymatic resolution of this compound, exploring its interactions with lipases. While some attempts, such as enzymatic hydrolysis of oxime esters, proved unsuccessful , further research might uncover its potential as a substrate for other enzymatic transformations.

Q10: How is this compound analyzed and quantified?

A10: Several analytical techniques are employed to analyze and quantify this compound. Gas chromatography, often coupled with mass spectrometry , is a widely used method for separation and identification. Additionally, high-performance liquid chromatography (HPLC) can be employed for separation and quantification, particularly when coupled with suitable detectors.

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